N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(5-(4-Nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a pyrazolo-pyrimidine derivative characterized by a 4-nitrobenzyl substituent at the 5-position of the pyrimidine ring and a 3-(trifluoromethyl)benzamide group linked via an ethyl chain. This compound’s structural framework is analogous to kinase inhibitors and antimicrobial agents, where the pyrazolo[3,4-d]pyrimidine core is a common pharmacophore for targeting ATP-binding sites .
Properties
IUPAC Name |
N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O4/c23-22(24,25)16-3-1-2-15(10-16)20(32)26-8-9-30-19-18(11-28-30)21(33)29(13-27-19)12-14-4-6-17(7-5-14)31(34)35/h1-7,10-11,13H,8-9,12H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUBKQDLAQMFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and various functional groups, positions it as a candidate for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.411 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity. The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties against various human cell lines.
- Cytotoxic Effects : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core suggest potential cytotoxic effects.
- Antiviral Properties : Certain derivatives have shown effectiveness against viral infections, such as influenza.
Case Studies and Research Findings
-
Anticancer Studies :
- A study focusing on the anticancer effects of related compounds revealed that those containing the pyrazolo[3,4-d]pyrimidine structure exhibited potent inhibition against cancer cell proliferation. For instance, a derivative with similar structural features was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth.
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Mechanism of Action :
- Interaction studies suggest that the mechanism of action may involve the inhibition of specific kinases involved in cancer cell signaling pathways. This was demonstrated in vitro where the compound effectively reduced phosphorylation levels in treated cells.
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Comparative Analysis :
- A comparative analysis of structurally similar compounds highlighted the unique aspects of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | Similar pyrazolo[3,4-d]pyrimidine core | Anticancer activity against human cell lines |
| N-(2-(5-(phenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chlorobenzamide | Variation in substituents | Potential cytotoxic effects |
| 5-Amino-N-(2-(5-benzyl)-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide | Amino group instead of nitro | Antiviral properties against influenza |
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Halogen Substitutents : The 3-(trifluoromethyl)benzamide group offers greater steric bulk and lipophilicity than the 4-fluoro or 4-bromo substituents in analogues, which could influence membrane permeability .
Core Modifications : Unlike the chromen-4-one fusion in , the target compound retains a simpler pyrimidine ring, possibly favoring synthetic accessibility but reducing planar aromatic stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
